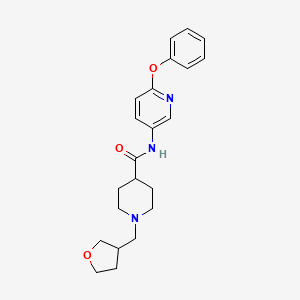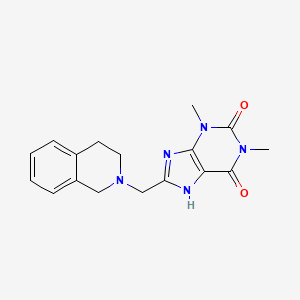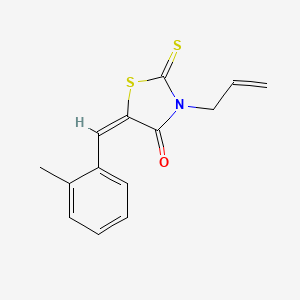
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the B-cells and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. In preclinical studies, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has shown potent antitumor activity against various B-cell malignancies, with minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. However, like all small molecule inhibitors, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has limitations in terms of selectivity and potency, which may vary depending on the cell type and context. In addition, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide may have limited efficacy in patients who have developed resistance to other BTK inhibitors.
Orientations Futures
There are several potential future directions for the development and application of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide. These include:
1. Combination therapy: N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide may be used in combination with other targeted agents or chemotherapy to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide could help to identify patients who are most likely to benefit from treatment.
3. Development of resistance: Further studies are needed to understand the mechanisms of resistance to N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide and to develop strategies to overcome it.
4. Clinical trials: N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent antitumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers that predict response to treatment.
Méthodes De Synthèse
The synthesis of N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method has been described in a patent application (US20160321026A1) filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of B-cells.
Propriétés
IUPAC Name |
1-(oxolan-3-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(18-8-11-25(12-9-18)15-17-10-13-27-16-17)24-19-6-7-21(23-14-19)28-20-4-2-1-3-5-20/h1-7,14,17-18H,8-13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLVFVYGCHVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxy-3-pyridinyl)-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6139307.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B6139324.png)
![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)
![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)